Tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate
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Overview
Description
Tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate is a complex organic compound with the molecular formula C₁₂H₂₃N₃O₂. It is characterized by its unique spirocyclic structure, which includes a four-membered ring fused to a six-membered ring, and contains both secondary and tertiary amines . This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction . The process may also involve steps like purification through column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and yield of the product. Post-reaction, techniques such as crystallization or distillation may be employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted spirocyclic compounds .
Scientific Research Applications
Tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
- Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
Uniqueness
Tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both secondary and tertiary amines. This combination of features makes it a versatile building block in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-11(2,3)17-10(16)15-8-12(9-15)7-13-5-6-14(12)4/h13H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHLSXMXMZDTEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNCCN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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